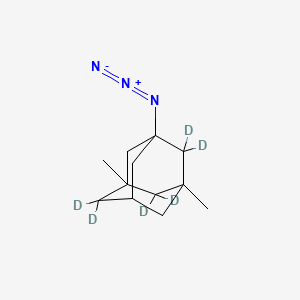
1-Azido-3,5-dimethyladamantane-2,2,4,4,6,6-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-3,5-dimethyladamantane-d6 is a deuterated derivative of 1-Azido-3,5-dimethyladamantane. It is a nitrogen-containing heterocyclic compound with an adamantane core. This compound is primarily used in research and development, particularly in the fields of chemistry and biology .
Métodos De Preparación
The synthesis of 1-Azido-3,5-dimethyladamantane-d6 involves the introduction of an azido group into the adamantane structure. The synthetic route typically includes the following steps:
Starting Material: The process begins with 3,5-dimethyladamantane.
Deuteration: The final step involves the incorporation of deuterium atoms to obtain the deuterated derivative
Análisis De Reacciones Químicas
1-Azido-3,5-dimethyladamantane-d6 undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles
Common reagents and conditions used in these reactions include sodium azide, DMF, LiAlH4, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Azido-3,5-dimethyladamantane-d6 has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various nitrogen-containing organic compounds.
Biology: It is employed in the study of biological processes involving azido groups and their derivatives.
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-Azido-3,5-dimethyladamantane-d6 involves the interaction of the azido group with various molecular targets. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in click chemistry. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical reactions .
Comparación Con Compuestos Similares
1-Azido-3,5-dimethyladamantane-d6 can be compared with other similar compounds, such as:
1-Azidoadamantane: This compound lacks the deuterium atoms present in 1-Azido-3,5-dimethyladamantane-d6.
3,5-Dimethyladamantane: This compound lacks the azido group and deuterium atoms.
1-Azido-3,5-dimethyladamantane: This compound is the non-deuterated version of 1-Azido-3,5-dimethyladamantane-d6 .
The uniqueness of 1-Azido-3,5-dimethyladamantane-d6 lies in its deuterated structure, which can provide insights into reaction mechanisms and improve the stability of the compound in certain applications.
Propiedades
Fórmula molecular |
C12H19N3 |
|---|---|
Peso molecular |
211.34 g/mol |
Nombre IUPAC |
1-azido-2,2,4,4,6,6-hexadeuterio-3,5-dimethyladamantane |
InChI |
InChI=1S/C12H19N3/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)14-15-13/h9H,3-8H2,1-2H3/i3D2,6D2,8D2 |
Clave InChI |
YRFQAPSVRBSXEB-NMFVMWQFSA-N |
SMILES isomérico |
[2H]C1(C2CC3(C(C1(CC(C2)(C3([2H])[2H])N=[N+]=[N-])C)([2H])[2H])C)[2H] |
SMILES canónico |
CC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile](/img/structure/B13948407.png)
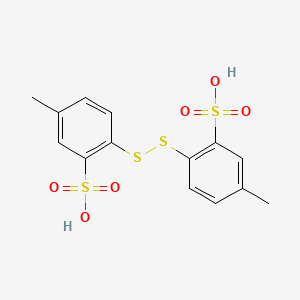
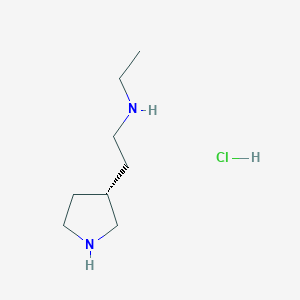
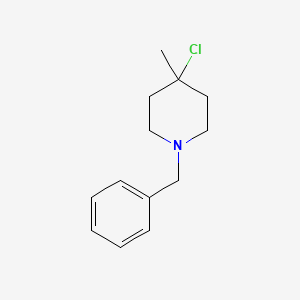
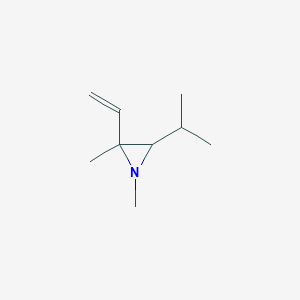
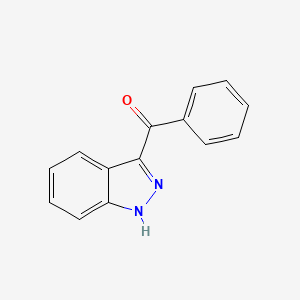
![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13948458.png)
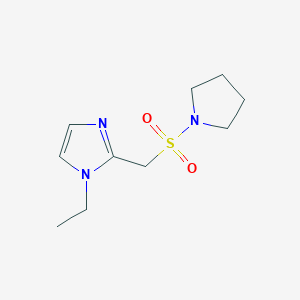
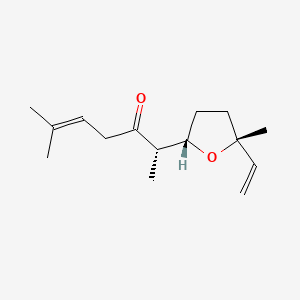
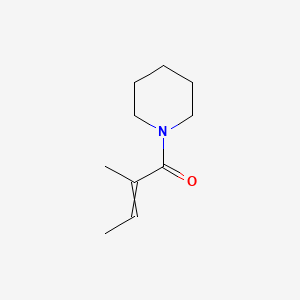
![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)
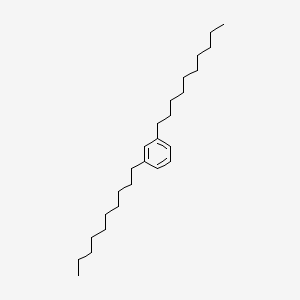
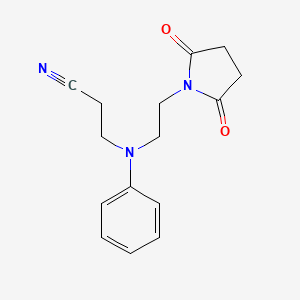
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, methyl ester](/img/structure/B13948481.png)
